molecular formula C13H22O2 B12533644 (2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane CAS No. 652986-89-5

(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane

Cat. No.: B12533644
CAS No.: 652986-89-5
M. Wt: 210.31 g/mol
InChI Key: ZVBOSTHXPOCXGG-GFCCVEGCSA-N
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Description

(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane: is a spiro compound characterized by a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane typically involves a multi-step process. One common method includes the reaction of a suitable diol with an appropriate alkene under acidic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of catalysts and solvents is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, dichloromethane.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]decane
  • (2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]dodecane

Uniqueness

(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.

Properties

CAS No.

652986-89-5

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(4S)-4-(2-methylprop-2-enyl)-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C13H22O2/c1-11(2)10-12-6-9-14-13(15-12)7-4-3-5-8-13/h12H,1,3-10H2,2H3/t12-/m1/s1

InChI Key

ZVBOSTHXPOCXGG-GFCCVEGCSA-N

Isomeric SMILES

CC(=C)C[C@H]1CCOC2(O1)CCCCC2

Canonical SMILES

CC(=C)CC1CCOC2(O1)CCCCC2

Origin of Product

United States

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